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Introduction

Fosribnicotinamide, more commonly known as β-Nicotinamide Mononucleotide (NMN), is a

bioactive nucleotide that serves as a direct precursor to the essential coenzyme Nicotinamide

Adenine Dinucleotide (NAD+). NAD+ is fundamental to numerous cellular processes, including

energy metabolism, DNA repair, and cellular signaling. The age-associated decline in NAD+

levels has spurred significant interest in NMN as a potential therapeutic agent to mitigate age-

related physiological decline. This technical guide provides an in-depth review of the safety and

toxicity profile of Fosribnicotinamide (NMN), drawing from available preclinical and clinical

data.

Quantitative Toxicology Data
The safety of Fosribnicotinamide (NMN) has been evaluated in various preclinical studies.

The following tables summarize the key quantitative findings from these toxicological

assessments.

Table 1: Acute and Subchronic Oral Toxicity of Fosribnicotinamide (NMN)
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Study Type Species Dosage Key Findings Reference

Acute Oral

Toxicity

Sprague-Dawley

Rats

2000 mg/kg

(single dose)

No deaths or

treatment-related

adverse events.

The minimum

lethal dose was

determined to be

higher than 2000

mg/kg.

[1]

Acute Oral

Toxicity
Wistar Rats

>2000 mg/kg

(LD50 cut-off

5000 mg/kg)

Classified under

"Category 5 or

Unclassified"

according to the

Globally

Harmonized

System (GHS),

indicating very

low acute

toxicity.

[2]

Acute Oral

Toxicity

Sprague-Dawley

Rats

2666 mg/kg

(single dose)

No mortality or

treatment-related

adverse signs

were observed.

[3]

Subchronic Oral

Toxicity (91-day)

Sprague-Dawley

Rats

300 and 1000

mg/kg/day

No marked

changes in body

weight, feed

intake, or

pathological

results. The No-

Observed-

Adverse-Effect

Level (NOAEL)

was established

at 1000

mg/kg/day.

[1]
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Subchronic Oral

Toxicity (90-day)
Wistar Rats

Up to 800

mg/kg/day

The No-

Observed-

Adverse-Effect

Level (NOAEL)

was determined

to be at least 800

mg/kg/day.

[2]

Subchronic Oral

Toxicity (90-day)

Sprague-Dawley

Rats

375, 750, and

1500 mg/kg/day

Appeared to be

safe and did not

promote toxic

effects. The

NOAEL was

determined to be

≥ 1500

mg/kg/day.

[3][4]

Subacute

Toxicity (7-day)
Mice

1340 mg/kg/day

and 2680

mg/kg/day

The 1340

mg/kg/day dose

was well-

tolerated. The

higher dose

resulted in a

slight increase in

alanine

aminotransferase

.

[5][6]

Subacute

Toxicity (14-day)
Beagle Dogs Not specified

Mild increases in

creatinine and

uric acid were

observed.

[5][6]

Table 2: Genotoxicity Studies of Fosribnicotinamide (NMN)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38765763/
https://pubmed.ncbi.nlm.nih.gov/33587977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9039735/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.604404/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7770224/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.604404/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7770224/
https://www.benchchem.com/product/b1678756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type System Results Reference

Bacterial Reverse

Mutation Assay (Ames

Test)

Salmonella

typhimurium (TA98,

TA100, TA1535,

TA1537) and

Escherichia coli (WP2

uvrA)

Non-mutagenic, with

or without metabolic

activation.

[1]

In Vitro Chromosomal

Aberration Test
Not specified Non-mutagenic. [2]

In Vivo Mammalian

Bone Marrow

Chromosomal

Aberration Test

Not specified

Non-clastogenic at

doses up to 2000

mg/kg.

[2]

Clinical Safety Profile
Multiple clinical trials have investigated the safety and tolerability of NMN in healthy adults.

Table 3: Summary of Human Clinical Safety Data for Fosribnicotinamide (NMN)
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Study Duration
Participant
Population

Daily Dosage
Key Safety
Findings

Reference

Single Dose Healthy Men
100 mg, 200 mg,

and 500 mg

Safe and well-

tolerated. No

significant

deleterious

effects or

changes in heart

rate, blood

pressure, oxygen

saturation, or

body

temperature.

[7][8]

4 Weeks Healthy Adults 1500 mg

No problematic

findings or

changes in

medical

interviews or

tests, confirming

the safety of this

high dose.

[9]

6 Weeks Not specified Up to 1200 mg Well-tolerated. [10]

8 Weeks Not specified 900 mg Well-tolerated. [10]

12 Weeks Healthy Adults Up to 1250 mg

Safe and well-

tolerated with no

serious adverse

effects reported.

No significant

changes in vital

signs, blood

chemistry, or

organ function

tests.

[11]
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60 Days
Healthy Middle-

Aged Adults

300 mg, 600 mg,

and 900 mg

Well-tolerated

with no safety

issues based on

monitoring of

adverse events

and

laboratory/clinical

measures.

[12][13]

Across these studies, NMN supplementation did not lead to a significant increase in adverse

events compared to placebo.[11]

Experimental Protocols
1. Preclinical Acute Oral Toxicity Study (General Protocol)

Test System: Typically conducted in rodents, such as Sprague-Dawley or Wistar rats.

Administration: A single, high dose of Fosribnicotinamide (NMN) is administered orally via

gavage.

Observation Period: Animals are observed for a period of 14 days for signs of toxicity,

morbidity, and mortality.

Parameters Monitored: Clinical signs, body weight changes, and any abnormal behavior are

recorded.

Endpoint: The study aims to determine the median lethal dose (LD50) or, in the case of low-

toxicity substances, the maximum tolerated dose. A necropsy is performed at the end of the

study to examine for gross pathological changes.

2. Preclinical Subchronic Oral Toxicity Study (General Protocol)

Test System: Commonly performed in rodents (e.g., Sprague-Dawley rats).

Administration: Fosribnicotinamide (NMN) is administered daily via oral gavage for a period

of 90 days. Multiple dose groups are used, including a control group.
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Parameters Monitored:

In-life: Clinical observations, body weight, food and water consumption, ophthalmology.

Clinical Pathology: Hematology, coagulation, and blood chemistry panels are analyzed at

specified intervals. Urinalysis is also performed.

Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full

necropsy is conducted, and organ weights are recorded. Histopathological examination of

a comprehensive set of tissues is performed.

Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect

Level (NOAEL), which is the highest dose at which no treatment-related adverse effects are

observed.

3. Bacterial Reverse Mutation Assay (Ames Test)

Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with

pre-existing mutations that render them unable to synthesize a specific amino acid (e.g.,

histidine).

Procedure: The bacterial strains are exposed to various concentrations of

Fosribnicotinamide (NMN), both with and without an external metabolic activation system

(S9 mix from rat liver).

Endpoint: The assay measures the ability of the test substance to cause a reversion of the

initial mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. A

significant increase in the number of revertant colonies compared to the control indicates

mutagenic potential.

Signaling Pathways and Experimental Workflows
Fosribnicotinamide (NMN) to NAD+ Biosynthesis Pathway

Fosribnicotinamide's primary mechanism of action is its role as a precursor in the

biosynthesis of NAD+. This pathway is crucial for maintaining cellular energy and signaling

functions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1678756?utm_src=pdf-body
https://www.benchchem.com/product/b1678756?utm_src=pdf-body
https://www.benchchem.com/product/b1678756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fosribnicotinamide (NMN) NMNAT (Nicotinamide mononucleotide
adenylyltransferase) NAD+ Cellular Functions

(Energy Metabolism, DNA Repair, Sirtuin Activity)

Click to download full resolution via product page

Fosribnicotinamide (NMN) conversion to NAD+.

Experimental Workflow: Acute Oral Toxicity Study

The following diagram illustrates a typical workflow for an acute oral toxicity study as described

in the experimental protocols.
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Workflow for an acute oral toxicity study.

Experimental Workflow: Subchronic Toxicity Study

This diagram outlines the key phases of a 90-day subchronic toxicity study.
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Workflow for a subchronic toxicity study.

Conclusion
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Based on the available preclinical and clinical data, Fosribnicotinamide (β-Nicotinamide

Mononucleotide) demonstrates a favorable safety and toxicity profile. In animal models, it

exhibits very low acute toxicity and is well-tolerated in subchronic studies, with high No-

Observed-Adverse-Effect Levels established. Genotoxicity assays have consistently shown

non-mutagenic and non-clastogenic properties. Furthermore, human clinical trials have

demonstrated that NMN is safe and well-tolerated at daily doses up to 1250 mg for as long as

12 weeks, with no serious adverse events reported. The collective evidence supports the

continued investigation of Fosribnicotinamide (NMN) for its potential therapeutic benefits in

the context of age-related diseases. Further long-term studies in diverse populations will be

valuable in continuing to build upon this robust safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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